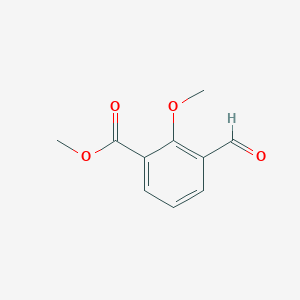

Methyl 3-formyl-2-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 3-formyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIXZSDQNCRNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to Methyl 3-formyl-2-methoxybenzoate

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic utility of highly functionalized aromatic scaffolds cannot be overstated. This compound emerges as a compound of significant interest, presenting researchers with a unique trifunctional architecture. The presence of an aldehyde, a methyl ester, and a methoxy group on a benzene ring—all in a specific ortho/meta relationship—offers a rich platform for complex molecular engineering. This guide is intended for researchers, chemists, and drug development professionals, providing a comprehensive technical overview of this molecule. We will delve into its chemical identity, plausible synthetic strategies, characteristic analytical signatures, potential applications, and essential safety protocols. The narrative that follows is grounded in established chemical principles, offering not just data, but the scientific rationale behind it.

Core Chemical and Physical Properties

This compound is a distinct organic compound whose utility is defined by its structure. The following table summarizes its key identifiers and computed physical properties. It is crucial to note that while its identity is well-established, comprehensive experimental data on its physical properties is not widely published; therefore, some values are based on computational predictions.

| Property | Value | Source(s) |

| CAS Number | 186312-96-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Purity (Typical) | ≥95% | [1] |

| Predicted Boiling Point | 328.1 ± 27.0 °C at 760 mmHg | N/A (Predicted) |

| Appearance | White to off-white solid (Expected) | N/A (Inferred) |

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

A definitive, high-yield synthesis protocol for this compound is not prominently documented in peer-reviewed literature, likely due to challenges in regioselectivity. Standard electrophilic aromatic substitution reactions on the precursor, methyl 2-methoxybenzoate, are complicated by the directing effects of the substituents. The methoxy group is a strong ortho-, para-director, while the methyl ester is a meta-director. The position para to the activating methoxy group (C5) is the most electronically and sterically favored site for substitution, leading to the formation of the isomeric Methyl 5-formyl-2-methoxybenzoate as the major product in many classical formylation reactions.[3]

However, the synthesis of the 3-formyl isomer is achievable. A plausible and widely applicable method is the Vilsmeier-Haack reaction , which utilizes a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) system to generate the electrophilic Vilsmeier reagent.

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

This protocol describes a general approach. Researchers must optimize reaction conditions (temperature, time, stoichiometry) and employ rigorous purification to isolate the desired C3-formylated product from its isomers.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Vilsmeier Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. The formation of the solid Vilsmeier reagent (chloroiminium salt) will be observed. Allow the mixture to stir at 0 °C for 30 minutes.

-

Formylation: Dissolve the starting material, methyl 2-methoxybenzoate (1.0 eq.), in a suitable solvent (e.g., DMF or a chlorinated solvent like 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating is necessary to overcome the activation energy for the electrophilic attack on the moderately activated aromatic ring.

-

Workup and Hydrolysis: Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it over crushed ice. Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde. Stir vigorously until hydrolysis is complete.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue will be a mixture of isomers. Purify this mixture using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 3-formyl and 5-formyl isomers.

Trustworthiness Note: The key to this protocol's success lies in the final purification step. The polarity difference between the 3-formyl and 5-formyl isomers should be sufficient for separation via silica gel chromatography, but this must be validated experimentally.

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not widely available in public databases. The following analysis is based on established principles of NMR spectroscopy and provides a reliable prediction of the expected spectrum.

Predicted ¹H NMR Spectrum

-

Aldehyde Proton (-CHO): A singlet is expected at a highly deshielded position, typically δ 9.8-10.5 ppm . This significant downfield shift is due to the strong anisotropic effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit a complex splitting pattern.

-

H6 (ortho to ester): This proton will be a doublet of doublets (dd), coupled to both H5 and H4. Expected around δ 7.8-8.0 ppm .

-

H4 (ortho to aldehyde): This proton will also be a doublet of doublets (dd), coupled to H5 and H6. Expected around δ 7.7-7.9 ppm .

-

H5 (para to ester): This proton will appear as a triplet or doublet of doublets (t or dd), coupled to H4 and H6. Expected around δ 7.2-7.4 ppm .

-

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around δ 3.9-4.1 ppm .

-

Ester Methyl Protons (-COOCH₃): A second sharp singlet for the three ester methyl protons will appear, typically slightly upfield from the methoxy protons, around δ 3.8-3.9 ppm .

Expected ¹³C NMR Signals

-

Carbonyl Carbons: Two signals in the highly deshielded region: C=O (aldehyde) ~190-195 ppm and C=O (ester) ~165-170 ppm.

-

Aromatic Carbons: Six distinct signals between ~110-160 ppm, including the two oxygen-substituted carbons (C1, C2) at the lower end of this range.

-

Methyl Carbons: Two signals in the upfield region: -OCH₃ ~55-60 ppm and -COOCH₃ ~50-55 ppm.

Expected Mass Spectrometry Fragmentation

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 194. Key fragmentation patterns would include the loss of the methoxy radical (M-31, m/z=163) and the loss of the ester methyl group (M-15, m/z=179).

Applications in Research and Development

This compound is a versatile intermediate whose value lies in the orthogonal reactivity of its three functional groups. This allows for sequential, selective transformations, making it a powerful tool in the synthesis of complex target molecules.

-

Pharmaceutical Synthesis: As a substituted benzaldehyde, it is a precursor for heterocyclic compounds like quinolines, benzofurans, and isoquinolines, which are common scaffolds in medicinal chemistry.[4] The aldehyde can be used to build these ring systems through reactions like the Friedländer annulation or Wittig-type reactions followed by cyclization.

-

Agrochemicals and Materials Science: The unique electronic and steric environment of the aromatic ring can be exploited to synthesize novel pesticides, herbicides, or functional organic materials such as dyes and polymers.

-

Fine Chemicals and Fragrances: The aromatic aldehyde moiety is a common feature in fragrance chemistry, suggesting its potential use in developing new aromatic compounds.[4]

Diagram of Potential Synthetic Transformations

Caption: Synthetic utility of this compound.

Safety and Handling

| Hazard Category | Precautionary Statement | Source(s) |

| Eye Irritation | Causes serious eye irritation. (H319) | [5][6] |

| Skin Irritation | Causes skin irritation. (H315) | [5][6] |

| Respiratory Irritation | May cause respiratory irritation. (H335) | [5][6] |

| Handling | Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area or fume hood. | [5][6] |

| Personal Protection | Wear protective gloves, safety glasses with side shields, and a lab coat. (P280) | [5] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. | N/A (Standard) |

Disclaimer: This safety information is extrapolated from related compounds. Always consult a comprehensive, compound-specific SDS from the supplier before handling and perform a thorough risk assessment.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 4. This compound [myskinrecipes.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. aksci.com [aksci.com]

Structure Elucidation of Methyl 3-formyl-2-methoxybenzoate: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The definitive assignment of a chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This guide provides an in-depth, technically-grounded walkthrough for the structure elucidation of methyl 3-formyl-2-methoxybenzoate (CAS: 186312-96-9), a key intermediate in organic synthesis.[1] We will move beyond a simple recitation of data to explain the causal logic behind the strategic application of spectroscopic techniques. This document details the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy to build a self-validating structural hypothesis, culminating in an unambiguous molecular confirmation.

Foundational Analysis: The Molecular Blueprint

Before any spectroscopic analysis, the first step is to establish the molecular formula and the degree of unsaturation. For this compound, the molecular formula is C₁₀H₁₀O₄.[1] This information is typically confirmed by high-resolution mass spectrometry (HRMS) or elemental analysis.[2]

From the molecular formula, we calculate the Hydrogen Deficiency Index (HDI), a critical value that reveals the total number of rings and/or π-bonds within the molecule.[2]

HDI Calculation: The formula for calculating HDI is: HDI = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₀H₁₀O₄: HDI = 10 - (10/2) - (0/2) + (0/2) + 1 = 10 - 5 + 1 = 6

An HDI of 6 immediately suggests a significant degree of unsaturation. A benzene ring accounts for an HDI of 4 (one ring and three π-bonds). The remaining HDI of 2 must be accounted for by other π-bonds, which, given the presence of four oxygen atoms, are strongly indicative of two carbonyl groups (C=O), one for the aldehyde and one for the ester.

Strategic Elucidation Workflow

A robust structure elucidation strategy is not a linear path but an iterative process where each piece of data informs the next experiment and refines the hypothesis. The workflow is designed to be self-validating at each stage.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.[3] Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for this molecule.[3]

Expected Data:

| Parameter | Expected Value | Interpretation |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₄ | - |

| Exact Mass | 194.0579 | Basis for High-Resolution Mass Spectrometry (HRMS) measurement. |

| Molecular Weight | 194.18 g/mol | Basis for Low-Resolution Mass Spectrometry measurement.[1] |

| [M+H]⁺ | 195.0657 | Expected parent ion in positive-ion mode ESI-MS. |

| [M+Na]⁺ | 217.0477 | Common sodium adduct observed in ESI-MS. |

| Key Fragments | m/z 163, 135, 107 | Loss of -OCH₃ (31 Da), -COOCH₃ (59 Da), and both respectively. |

Interpretation of Fragmentation: The molecular ion peak at m/z 194 (or its protonated/sodiated adduct) is the most critical piece of data, confirming the molecular weight. The fragmentation pattern provides structural validation:

-

Loss of 31 Da (-OCH₃): A peak at m/z 163 would strongly suggest the loss of a methoxy radical from either the ester or the ether group.

-

Loss of 59 Da (-COOCH₃): A peak at m/z 135 indicates the cleavage of the entire methyl ester group, a common fragmentation pathway for methyl benzoates.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an ESI source.

-

Data Acquisition: Infuse the sample directly or via LC inlet into the mass spectrometer operating in positive ion mode. Acquire data over a mass range of m/z 50-500.

-

Analysis: Determine the exact mass of the parent ion ([M+H]⁺) and compare it to the theoretical exact mass for C₁₀H₁₁O₄⁺ (the protonated form) to confirm the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[4]

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3050-3100 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring. |

| ~2850-2960 | C-H Stretch | sp³ (Methyl) | Indicates the -OCH₃ and -COOCH₃ groups. |

| ~2820 & ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) | A highly diagnostic pair of peaks for an aldehyde C-H bond. |

| ~1725-1735 | C=O Stretch | Ester (Carbonyl) | Confirms the methyl ester functional group. |

| ~1690-1700 | C=O Stretch | Aldehyde (Carbonyl) | Confirms the aldehyde functional group. Conjugation to the ring lowers the frequency. |

| ~1580-1600 | C=C Stretch | Aromatic Ring | Further evidence of the benzene ring. |

| ~1250-1300 | C-O Stretch | Aryl Ether | Strong absorption indicating the Ar-O-CH₃ bond. |

| ~1100-1150 | C-O Stretch | Ester | Strong absorption from the ester C-O linkage. |

Interpretation: The IR spectrum provides a quick and definitive checklist of the expected functional groups. The most telling signals would be the two distinct carbonyl (C=O) stretches—one for the ester at a higher wavenumber and one for the conjugated aldehyde at a slightly lower wavenumber. The presence of the aldehyde is unequivocally confirmed by the characteristic Fermi doublet around 2820 and 2720 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the carbon skeleton, proton environments, and their connectivity.[5]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. For this compound, all 10 carbon atoms are chemically distinct, and we expect to see 10 unique signals.

Expected Data:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~191 | C=O | Aldehyde (C7) | Aldehyde carbons are highly deshielded. |

| ~166 | C=O | Ester (C8) | Ester carbonyl carbons are also significantly deshielded. |

| ~160 | Aromatic C-O | C2 | Aromatic carbon attached to the electron-donating -OCH₃ group is deshielded. |

| ~135 | Aromatic C-H | C6 | Aromatic CH ortho to the formyl group. |

| ~133 | Aromatic C-C=O | C1 | Quaternary carbon attached to the ester group. |

| ~129 | Aromatic C-C=O | C3 | Quaternary carbon attached to the formyl group. |

| ~125 | Aromatic C-H | C4 | Aromatic CH para to the methoxy group. |

| ~118 | Aromatic C-H | C5 | Aromatic CH ortho to the methoxy group. |

| ~63 | -OCH₃ | C10 | Methoxy group ortho to two electron-withdrawing groups can be shifted downfield.[6] |

| ~52 | -COOCH₃ | C9 | Typical chemical shift for a methyl ester carbon. |

Note: Numbering is based on the diagram below. Exact chemical shifts are predictions and can vary based on solvent and concentration.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum details the proton environments, their relative numbers (integration), and how they are connected to neighboring protons (spin-spin coupling).

Caption: Structure of this compound.

Expected Data:

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 10.4 | 1H | s (singlet) | - | Aldehyde (-CHO) |

| 7.95 | 1H | dd (doublet of doublets) | ~7.8, 1.5 | H6 |

| 7.70 | 1H | dd (doublet of doublets) | ~7.8, 1.5 | H4 |

| 7.25 | 1H | t (triplet) | ~7.8 | H5 |

| 4.05 | 3H | s (singlet) | - | Methoxy (-OCH₃) |

| 3.90 | 3H | s (singlet) | - | Ester Methyl (-COOCH₃) |

Interpretation and Causality:

-

Aldehyde Proton (10.4 ppm): This highly deshielded singlet is a classic indicator of an aldehyde proton. It is a singlet because it has no adjacent protons to couple with.

-

Aromatic Protons (7.25-7.95 ppm): The three protons on the benzene ring are in the typical aromatic region. Their substitution pattern (1,2,3-trisubstituted) gives rise to a characteristic set of coupled signals. H5 appears as a triplet because it is coupled to both H4 and H6. H4 and H6 each appear as a doublet of doublets, being coupled to H5 (large ortho coupling, J ≈ 7.8 Hz) and to each other (small meta coupling, J ≈ 1.5 Hz).

-

Methoxy and Ester Methyl Protons (4.05, 3.90 ppm): These two sharp singlets, each integrating to 3 protons, confirm the presence of the two distinct methyl groups. The methoxy group directly on the ring is typically slightly more deshielded than the ester methyl group.

2D NMR Spectroscopy: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR experiments like HSQC and HMBC provide the instructions for assembling them.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the proton at 7.95 ppm to the carbon at ~135 ppm (H6-C6), the proton at 7.70 ppm to the carbon at ~125 ppm (H4-C4), and so on for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Expected key 2- and 3-bond HMBC correlations.

Crucial HMBC Correlations for Final Proof:

-

Aldehyde Proton to Ring: The aldehyde proton (δ ~10.4) should show a correlation to the quaternary carbon C3 (δ ~129) and the protonated carbon C4 (δ ~125). This definitively places the formyl group at position 3.

-

Methoxy Protons to Ring: The methoxy protons (δ ~4.05) will correlate to the C2 carbon (δ ~160), confirming its position at C2.

-

Ester Methyl Protons to Carbonyl: The ester methyl protons (δ ~3.90) will correlate to the ester carbonyl carbon C8 (δ ~166), confirming the methyl ester functionality.

-

Aromatic Protons to Substituents: The aromatic proton H4 will show a correlation to the aldehyde carbonyl C7, and the H6 proton will show a correlation to the ester carbonyl C8, locking in the relative positions of all substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate resolution and signal-to-noise.

-

2D Spectra Acquisition: Perform standard 2D experiments, including gCOSY, gHSQC, and gHMBC, using default parameter sets and optimizing for the expected chemical shift ranges.

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra for chemical shifts, integrations, and coupling constants. Use the 2D spectra to build connectivity maps and assemble the final structure.

Conclusion

The structure of this compound is unambiguously elucidated through a logical and systematic application of modern spectroscopic techniques. The foundational data from MS and IR spectroscopy confirm the molecular formula and the presence of key functional groups. This framework is then populated with definitive atomic-level detail by a suite of 1D and 2D NMR experiments. The combined, self-validating data from these methods provides an unassailable confirmation of the proposed structure, a critical requirement for its application in research and development. For absolute stereochemical confirmation where applicable, or in cases of ambiguity, single-crystal X-ray diffraction would serve as the final arbiter of structure.[8]

References

- 1. This compound [myskinrecipes.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 8. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Methyl 3-formyl-2-methoxybenzoate: Synthesis, Characterization, and Applications

For researchers, scientists, and drug development professionals

This technical guide provides an in-depth overview of Methyl 3-formyl-2-methoxybenzoate, a key organic intermediate. We will cover its core identification, physicochemical properties, a detailed synthesis protocol, spectroscopic analysis for structural validation, and its significant applications in modern chemistry, particularly in the synthesis of pharmaceutical compounds.

Core Compound Identification

Precise identification is the foundation of all chemical research. This compound is registered under a unique CAS number, which ensures unambiguous identification in global databases and procurement systems.

| Identifier | Value | Source(s) |

| CAS Number | 186312-96-9 | [1][2][3][4] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][4][5] |

| Molecular Weight | 194.18 g/mol | [1][4][5] |

| InChIKey | VCIXZSDQNCRNMK-UHFFFAOYSA-N | [2] |

Physicochemical Properties & Handling

Understanding the physical properties of a compound is crucial for its proper handling, storage, and use in reactions.

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [6] |

| Boiling Point | 328.1 ± 27.0 °C (Predicted) | [5] |

| Storage Conditions | 2-8°C, under inert gas atmosphere | [1][5] |

Safety & Handling:

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[7][8]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood[7][8].

-

Personal Protective Equipment: Wear protective gloves, lab coats, and safety glasses or goggles[7][8].

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep containers tightly sealed when not in use[7][8].

Synthesis Protocol: Formylation of Methyl 2-methoxybenzoate

This compound is not as commonly referenced in synthesis literature as its 5-formyl isomer. However, a general and effective method for introducing a formyl group onto an activated aromatic ring is the Duff reaction or a related formylation using hexamine (urotropine). The following protocol is based on established chemical principles for such transformations. The logic here is to start with the commercially available ester, Methyl 2-methoxybenzoate, and introduce the aldehyde group. This avoids potential side reactions that could occur if the aldehyde were present during the initial esterification.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of Methyl 2-methoxybenzoate (1 equivalent) in a suitable acidic medium like methanesulfonic acid, cool the mixture to 0-10 °C in an ice bath. The acid acts as both solvent and catalyst.

-

Reagent Addition: Slowly add urotropine (hexamethylenetetramine) (2-3 equivalents) portion-wise, ensuring the temperature remains controlled. Urotropine serves as the formylating agent.

-

Reaction Progression: After addition is complete, slowly warm the mixture to 80-90 °C and stir for 12-16 hours. The elevated temperature is necessary to drive the formylation and subsequent hydrolysis of the intermediate iminium species.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice water.

-

Neutralization & Isolation: Adjust the pH of the aqueous solution to 6-7 using a sodium hydroxide solution. This will precipitate the crude product.

-

Purification: Filter the resulting solid, wash thoroughly with water, and dry under a vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified via flash column chromatography on silica gel.

Synthesis Workflow Diagram:

Caption: Workflow for the formylation of Methyl 2-methoxybenzoate.

Spectroscopic Analysis and Structural Elucidation

Confirming the structure of the synthesized product is a critical, self-validating step. The key functional groups to identify are the methyl ester, the methoxy group, the newly introduced aldehyde (formyl) group, and the substitution pattern on the aromatic ring.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool here.

-

Aldehyde Proton (CHO): A singlet peak is expected far downfield, typically between δ 9.8-10.1 ppm. This is highly characteristic and confirms the formylation was successful.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Their splitting pattern (e.g., doublet, triplet, doublet of doublets) and coupling constants will confirm the 1,2,3-trisubstitution pattern.

-

Methoxy Protons (OCH₃): A sharp singlet integrating to three protons will be present, likely around δ 3.9-4.0 ppm.

-

Ester Methyl Protons (COOCH₃): Another sharp singlet integrating to three protons will appear, typically around δ 3.8-3.9 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two distinct peaks will be observed in the downfield region: the aldehyde carbonyl (~190 ppm) and the ester carbonyl (~165 ppm).

-

Aromatic Carbons: Six peaks corresponding to the benzene ring carbons will be seen between ~110-160 ppm.

-

Methyl Carbons: Two peaks in the upfield region (~50-60 ppm) will correspond to the methoxy and ester methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretching: Two strong, sharp absorption bands will be prominent. The aldehyde C=O stretch typically appears around 1700-1710 cm⁻¹, while the ester C=O stretch is found slightly higher, around 1720-1730 cm⁻¹.

-

C-H Stretching (Aldehyde): A characteristic, though sometimes weak, pair of bands can be seen around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O Stretching: Strong bands between 1000-1300 cm⁻¹ will indicate the C-O bonds of the ester and ether groups.

-

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block. The presence of three distinct functional groups—aldehyde, ester, and methoxy—on a benzene scaffold allows for sequential and regioselective reactions, making it a valuable intermediate in multi-step syntheses.

Its structural motifs are found in various bioactive molecules. The aldehyde group is a prime handle for reactions like:

-

Reductive Amination: To introduce amine functionalities.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: To build heterocyclic rings like quinolines and benzofurans, which are common cores in many pharmaceutical agents[5].

While its isomer, Methyl 5-formyl-2-methoxybenzoate, is a well-documented intermediate in the synthesis of the IBS drug Eluxadoline, the 3-formyl isomer serves as a crucial precursor for creating differently substituted analogs for structure-activity relationship (SAR) studies.[6]

Role in Medicinal Chemistry Workflow:

Caption: Synthetic utility in drug discovery workflows.

This compound is particularly useful in the synthesis of protein degrader building blocks and other fine chemicals for pharmaceutical development.[4][5] Its distinct substitution pattern allows chemists to explore novel chemical space in the pursuit of new therapeutic agents.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 186312-96-9|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aksci.com [aksci.com]

A Technical Guide to the Synthetic Landscape of Methyl 3-formyl-2-methoxybenzoate: Pathways to Novel Derivatives for Drug Discovery

Executive Summary: Methyl 3-formyl-2-methoxybenzoate is a trifunctional aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of an aldehyde, a methyl ester, and a methoxy group on a benzene ring offers three distinct points for chemical modification, enabling the creation of diverse and complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthetic potential of this versatile building block. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying mechanistic rationale and strategic considerations that inform the synthesis of high-value derivatives. We will explore derivatization of the aldehyde and ester functionalities and discuss advanced transformations of the aromatic core, providing field-proven protocols and insights to empower your research and development endeavors.

Chapter 1: The Core Scaffold: this compound

This compound (CAS No: 186312-96-9) serves as a foundational starting material.[1] Its strategic value lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially or in tandem to build a library of derivatives.

Physicochemical Properties

A clear understanding of the starting material's properties is critical for handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 186312-96-9 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3] |

| Molecular Weight | 194.18 g/mol | [2] |

| Appearance | White to off-white powder/crystalline solid | - |

| Boiling Point | 328.1 ± 27.0 °C (Predicted) | [2] |

| Storage | 2-8°C, under inert gas atmosphere | [2] |

Proposed Synthesis: Ortho-Formylation of Methyl 2-methoxybenzoate

The synthesis of this compound can be efficiently achieved via an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering a regioselective and high-yielding route.[4][5] The starting material, Methyl 2-methoxybenzoate, possesses two activating groups: the methoxy (-OCH₃) and the methyl ester (-COOCH₃). The methoxy group is a strong ortho-, para-director, while the ester is a meta-director and deactivating. The powerful activating and directing effect of the methoxy group dominates, directing the incoming electrophile to the positions ortho and para to it. The para position is blocked by the ester group, and of the two ortho positions (C3 and C6), the C3 position is less sterically hindered, making it the primary site of formylation.

The Vilsmeier reagent, a mild electrophile, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[6][7] This reagent is well-suited for reacting with electron-rich arenes like Methyl 2-methoxybenzoate.[4]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to Methyl 3-formyl-2-methoxybenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formyl-2-methoxybenzoate, a polysubstituted aromatic compound, serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Its unique arrangement of ester, aldehyde, and methoxy functional groups on a benzene ring offers a versatile scaffold for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound. While the definitive historical account of its initial discovery remains elusive in readily available literature, this document consolidates plausible synthetic strategies based on established organic reactions and provides detailed experimental protocols to facilitate its preparation and use in a research and development setting.

Introduction

The strategic placement of functional groups on an aromatic ring is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures with desired biological or material properties. This compound (CAS No. 186312-96-9) is one such molecule of interest, belonging to the class of aromatic carboxylic acid derivatives. Its structure is characterized by a methyl ester at position 1, a methoxy group at position 2, and a formyl (aldehyde) group at position 3. This substitution pattern makes it a sought-after building block, particularly in the synthesis of heterocyclic compounds like benzofurans and quinolones, which are prevalent motifs in many bioactive molecules.[1] The aldehyde and ester moieties provide orthogonal handles for a range of chemical modifications, including condensation reactions, nucleophilic additions, and reductions.

This guide aims to provide a detailed technical resource for professionals engaged in organic synthesis and drug development, covering the essential aspects of handling, synthesizing, and characterizing this important chemical intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 186312-96-9 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | 328.1 ± 27.0 °C (Predicted) | [1] |

| Storage Conditions | 2-8°C, under inert gas atmosphere | [1] |

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.5 ppm.- Aromatic protons (3H) in the region δ 7.0-8.0 ppm, showing characteristic coupling patterns.- Methoxy (OCH₃) singlet around δ 3.9-4.1 ppm.- Methyl ester (COOCH₃) singlet around δ 3.8-4.0 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon (CHO) in the region δ 185-195 ppm.- Ester carbonyl carbon (COO) in the region δ 165-175 ppm.- Aromatic carbons in the region δ 110-160 ppm.- Methoxy carbon (OCH₃) around δ 55-65 ppm.- Methyl ester carbon (COOCH₃) around δ 50-60 ppm. |

| IR (Infrared) | - Strong C=O stretching band for the aldehyde around 1690-1715 cm⁻¹.- Strong C=O stretching band for the ester around 1710-1730 cm⁻¹.- C-H stretching for the aldehyde around 2720 and 2820 cm⁻¹.- Aromatic C=C stretching bands in the region 1450-1600 cm⁻¹.- C-O stretching bands for the ether and ester in the region 1000-1300 cm⁻¹. |

| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 194.0579 (for C₁₀H₁₀O₄).- Common fragmentation patterns including loss of -OCH₃ (m/z = 163) and -COOCH₃ (m/z = 135). |

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a formyl group onto the methyl 2-methoxybenzoate backbone. The ortho-directing effect of the methoxy group makes the 3-position a potential site for electrophilic aromatic substitution. Several classical formylation reactions could be adapted for this purpose, with the Vilsmeier-Haack reaction being a prominent choice due to its efficacy with electron-rich aromatic systems.

Proposed Synthetic Pathway: Ortho-Formylation of Methyl 2-methoxybenzoate

The most plausible and direct route to this compound is the ortho-formylation of commercially available methyl 2-methoxybenzoate. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a suitable method for this transformation.[3]

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring of methyl 2-methoxybenzoate. The methoxy group at position 2 directs the incoming electrophile to the ortho and para positions. While the para position (position 5) is also activated, steric hindrance from the adjacent ester group at position 1 may favor substitution at the ortho position (position 3).

Detailed Experimental Protocol

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of methyl 2-methoxybenzoate. Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.

Materials:

-

Methyl 2-methoxybenzoate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve methyl 2-methoxybenzoate (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add the solution of methyl 2-methoxybenzoate to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Applications in Research and Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups.

-

Pharmaceutical Intermediates: As a versatile building block, it is used in the synthesis of various pharmaceutical intermediates. The aldehyde group can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination to introduce further complexity. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for molecular diversification.

-

Heterocyclic Synthesis: The ortho-relationship of the formyl and methoxy groups can be exploited in the synthesis of heterocyclic systems. For example, reaction with a suitable nucleophile could lead to the formation of a benzofuran ring system.

-

Fine Chemicals and Fragrances: The aromatic nature and reactivity of this compound also lend it to applications in the development of fragrances and other fine chemicals.[1]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. While its historical discovery is not prominently documented, its synthesis can be reliably achieved through established methods such as the Vilsmeier-Haack reaction. The combination of an aldehyde, an ester, and a methoxy group on an aromatic scaffold provides a rich platform for the construction of more complex molecules, particularly in the realm of pharmaceutical and materials science. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and its key applications, serving as a valuable resource for researchers and professionals in the field.

References

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-formyl-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of Methyl 3-formyl-2-methoxybenzoate (CAS No. 186312-96-9). Recognizing the current scarcity of experimentally verified data for this specific compound, this document establishes a framework for its characterization. It addresses the critical impact of positional isomerism on physical properties by comparing available data for structural analogues. Furthermore, this guide delivers detailed, field-proven protocols for the empirical determination of melting and boiling points, ensuring scientific rigor and reproducibility for researchers undertaking the synthesis and characterization of this and similar molecules.

Introduction: The Challenge of Characterizing Novel Intermediates

This compound is a substituted aromatic carbonyl compound with significant potential as a building block in organic synthesis, particularly for pharmaceuticals and fine chemicals. Its trifunctional nature—featuring an ester, an aldehyde, and a methoxy group on a benzene ring—offers versatile reactivity for constructing complex molecular architectures. Accurate characterization of its fundamental physical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective use in drug development and process chemistry. These parameters dictate purification strategies (e.g., distillation vs. recrystallization), inform reaction conditions, and serve as critical indicators of sample purity.

This guide directly addresses the notable absence of publicly available, experimentally determined melting point data for this compound. It provides the best available predicted data while offering a robust comparative analysis with its structural isomers to underscore the subtleties of molecular architecture on physical behavior.

Physicochemical Data for this compound (CAS: 186312-96-9)

Direct experimental data for the melting point of this compound is not prominently available in current chemical literature. However, a predicted boiling point has been reported.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₁₀O₄ | - | [1] |

| Molecular Weight | 194.18 g/mol | - | [1] |

| Melting Point | Not Reported | - | - |

| Boiling Point | 328.1 ± 27.0 °C | Predicted | [2] |

Expert Insight: The lack of a reported melting point suggests the compound may be a liquid at room temperature or an amorphous solid. However, given that its structural isomers are crystalline solids, it is highly probable that this compound is also a solid. The wide range of the predicted boiling point highlights the necessity for empirical verification. Computational predictions, while useful, are not a substitute for rigorous experimental determination.

The Critical Role of Isomerism in Physical Properties

The precise placement of functional groups on the aromatic ring dramatically influences intermolecular forces, crystal lattice packing, and, consequently, melting and boiling points.[3][4] This is vividly illustrated by comparing the known properties of this compound's isomers and related analogues.

| Compound | Structure | CAS No. | Melting Point (°C) | Boiling Point (°C) |

| This compound | 186312-96-9 | Not Reported | 328.1 (Predicted) | |

| Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 | 86 - 88 | 332.3 (Predicted)[5] | |

| Methyl 4-formylbenzoate | 1571-08-0 | 60 - 62 (140-144 °F)[6] | 265 (509 °F)[6] | |

| Methyl 3-formylbenzoate | 52178-50-4 | 48 - 52 | 272.8 (Predicted)[7] | |

| Methyl 2-methoxybenzoate | 606-45-1 | Liquid at RT | 248 - 255[8] |

Analysis of Isomeric Effects:

-

Methyl 5-formyl-2-methoxybenzoate vs. Target Compound: The 5-formyl isomer is a white crystalline solid with a melting point of 86-88 °C.[2][5] The shift of the formyl group from position 3 to 5 alters the molecule's dipole moment and its ability to pack into a stable crystal lattice. While both are solids, the difference in melting points is expected due to these structural changes.

-

Impact of the Methoxy Group: Comparing the target compound to Methyl 3-formylbenzoate (mp 48-52 °C)[7] suggests that the addition of the methoxy group at the ortho position likely increases both melting and boiling points due to an increase in molecular weight and polarity.

-

Absence of the Formyl Group: Methyl 2-methoxybenzoate, which lacks the aldehyde group, is a liquid at room temperature, boiling at a significantly lower temperature of ~250 °C.[8] This demonstrates the substantial contribution of the polar formyl group to the intermolecular forces that raise both the melting and boiling points.

Authoritative Protocols for Experimental Determination

To address the data gap, the following protocols describe the authoritative, self-validating methods for determining the melting and boiling points of a novel organic solid like this compound.

Protocol for Melting Point Determination (Capillary Method)

This method is the gold standard for determining the melting point range of a crystalline solid, which serves as a crucial indicator of purity.[9] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C. Impurities depress the melting point and broaden the range.[10]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount of the crystalline solid on a watch glass using a spatula.

-

Capillary Tube Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to tightly pack the solid at the bottom.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt).[10]

-

Rapid Determination (Optional but Recommended): First, perform a rapid heating run (10-20 °C/min) to find an approximate melting range.[10] This saves time during the precise measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation: Repeat the accurate determination at least twice to ensure reproducibility. Consistent values validate the result.

Protocol for Boiling Point Determination (Microscale/Thiele Tube Method)

For determining the boiling point of small quantities of liquid, the Thiele tube method is highly efficient and reliable.[11] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12]

Methodology:

-

Apparatus Setup: Attach a small test tube (e.g., a Durham tube) containing 0.5-1 mL of the sample liquid to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

-

Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil). The Thiele tube's design ensures uniform heating via convection.[11]

-

Initial Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Reaching the Boiling Point: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[12][13] Continue heating gently until the rate of bubbling is vigorous.

-

Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.

-

Recording: The temperature at which the liquid enters the capillary tube is the boiling point of the sample. Record the atmospheric pressure at the time of the experiment.

Conclusion and Recommendations

While the predicted boiling point of this compound is approximately 328 °C, there is a pressing need for experimental verification of both its melting and boiling points.[2] Based on a comparative analysis of its structural isomers, it is highly probable that the compound is a crystalline solid at room temperature with a melting point that is distinct from its 5-formyl counterpart (mp 86-88 °C).[2][5]

For any researcher synthesizing or utilizing this compound, it is imperative to:

-

Perform Melting Point Determination: Use the capillary method to establish an accurate melting range. This will serve as a primary benchmark for purity.

-

Verify the Boiling Point: If purification by distillation is required, an accurate boiling point at a specific pressure must be determined.

-

Document Findings: The scientific community would benefit greatly from the publication of these experimentally determined values, filling a clear gap in the chemical literature.

By adhering to the rigorous protocols outlined in this guide, researchers can ensure the scientific integrity of their work and contribute to a more complete understanding of this valuable synthetic intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. no.hspchem.com [no.hspchem.com]

- 6. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-formylbenzoate | 52178-50-4 [amp.chemicalbook.com]

- 8. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. athabascau.ca [athabascau.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

Methodological & Application

Synthesis of Methyl 3-formyl-2-methoxybenzoate via Selective Benzylic Oxidation

An Application Note and Detailed Protocol for Researchers

Abstract

Methyl 3-formyl-2-methoxybenzoate (CAS No: 186312-96-9) is a valuable substituted benzaldehyde derivative that serves as a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility stems from the presence of three distinct functional groups—an aldehyde, an ester, and a methoxy ether—which allow for a wide range of subsequent chemical transformations. This document provides a detailed, field-proven experimental protocol for the synthesis of this compound. The selected synthetic strategy involves the selective benzylic oxidation of Methyl 3-methyl-2-methoxybenzoate using selenium dioxide. This method is chosen for its reliability in converting benzylic methyl groups to aldehydes. This guide explains the causality behind critical experimental steps, provides comprehensive safety and handling procedures, and outlines the complete workflow from reaction setup to product characterization.

Introduction and Synthetic Strategy

The formylation of aromatic rings, particularly those with multiple substituents, can present challenges regarding regioselectivity. Direct formylation of Methyl 2-methoxybenzoate via methods like the Vilsmeier-Haack or Duff reactions often yields a mixture of isomers, with the 5-formyl product frequently being favored due to electronic and steric factors.[3][4]

A more robust and selective approach is to install a methyl group at the desired position and subsequently oxidize it to the aldehyde. The benzylic C-H bonds of a methyl group on an aromatic ring are susceptible to selective oxidation without affecting the ring itself or other functional groups like esters and ethers.[5] Among various oxidizing agents, Selenium Dioxide (SeO₂) is a classic and effective reagent for the conversion of benzylic methylenes and methyl groups into carbonyls, a transformation known as the Riley oxidation.[6]

This protocol, therefore, focuses on the SeO₂-mediated oxidation of readily accessible Methyl 3-methyl-2-methoxybenzoate. The causality for this choice rests on achieving high regioselectivity and a predictable outcome, which are paramount in multi-step synthesis for drug development.

Reaction Scheme:

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of this compound.

Materials and Equipment

| Equipment | Purpose |

| Round-bottom flask (250 mL) | Reaction vessel |

| Reflux condenser | Prevent solvent loss during heating |

| Heating mantle with magnetic stirrer | Controlled heating and mixing of the reaction |

| Glass funnel & Fluted filter paper | Filtration of solid byproducts |

| Separatory funnel (500 mL) | Liquid-liquid extraction for work-up |

| Rotary evaporator | Efficient removal of solvent post-extraction |

| Chromatography column | Purification of the crude product |

| Thin-Layer Chromatography (TLC) plates | Monitoring reaction progress |

| Standard laboratory glassware | Beakers, graduated cylinders, Erlenmeyer flasks |

| Fume Hood | Essential for handling toxic/volatile chemicals |

Reagents and Solvents

| Reagent/Solvent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Methyl 3-methyl-2-methoxybenzoate | 55289-06-0 | 180.19 | 5.00 g | 27.7 | Starting Material |

| Selenium Dioxide (SeO₂) | 7446-08-4 | 110.96 | 3.38 g | 30.5 (1.1 eq) | Oxidizing Agent |

| 1,4-Dioxane | 123-91-1 | 88.11 | 100 mL | - | Solvent |

| Water (deionized) | 7732-18-5 | 18.02 | 2.5 mL | - | Co-solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - | Extraction Solvent |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | ~100 mL | - | Neutralizing Wash |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | Drying Agent |

| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed | - | Stationary Phase |

Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

PART 1: REACTION

-

Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a certified chemical fume hood.

-

Charging the Flask: To the flask, add Methyl 3-methyl-2-methoxybenzoate (5.00 g, 27.7 mmol), 1,4-dioxane (100 mL), and deionized water (2.5 mL). Stir the mixture until the starting material is fully dissolved.

-

Scientist's Note: The addition of a small amount of water is crucial as it facilitates the complex mechanism of the Riley oxidation.

-

-

Addition of Oxidant: Carefully add selenium dioxide (3.38 g, 30.5 mmol) to the flask.

-

Causality: Using a slight excess (1.1 equivalents) of the oxidant ensures the complete conversion of the starting material.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-102°C) using a heating mantle. The solution will gradually darken, and a black precipitate (elemental selenium) will form as the reaction progresses.

-

Monitoring: Allow the reaction to proceed for 16-24 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

PART 2: WORK-UP AND ISOLATION

-

Cooling and Filtration: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Filter the mixture through a pad of Celite or fluted filter paper to remove the black selenium precipitate. Rinse the flask and the filter cake with a small amount of ethyl acetate to ensure all product is collected.

-

Extraction: Transfer the filtrate to a 500 mL separatory funnel. Dilute the mixture with 150 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Scientist's Note: Multiple extractions are performed to maximize the recovery of the product from the aqueous layer.

-

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Causality: The bicarbonate wash neutralizes any acidic byproducts, such as selenous acid. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude oil or solid.

PART 3: PURIFICATION AND CHARACTERIZATION

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: A gradient of 10% to 30% ethyl acetate in hexane is typically effective.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The final product, this compound, should be obtained as a white to off-white solid.

-

Characterization:

-

Molecular Formula: C₁₀H₁₀O₄[1]

-

Molecular Weight: 194.18 g/mol [1]

-

Expected Appearance: White to off-white crystalline solid.

-

Yield: Calculate the final mass and determine the percentage yield.

-

Analysis: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

-

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Selenium Dioxide (SeO₂): Highly toxic if swallowed, inhaled, or in contact with skin.[7] It is corrosive and can cause severe burns.[7][8] It is also a recognized environmental hazard.[9] Handle with extreme caution. All waste containing selenium must be collected in a designated, sealed hazardous waste container for proper disposal according to institutional guidelines.[8]

-

1,4-Dioxane: A flammable liquid and vapor. It is a suspected carcinogen and can form explosive peroxides upon storage. Use from a freshly opened container or test for peroxides before use.

-

Manganese Dioxide (MnO₂): Although not used in this specific protocol, if considered as an alternative, it is a strong oxidizer.[10] It should be stored away from combustible materials, and dust generation should be minimized.[11][12][13]

-

General Precautions: Avoid inhalation of dust, fumes, and vapors.[14] In case of skin contact, wash thoroughly with soap and water.[12] In case of eye contact, flush with copious amounts of water for at least 15 minutes.[15]

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 5. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]

- 6. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. ICSC 0946 - SELENIUM DIOXIDE [inchem.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. ICSC 0175 - MANGANESE DIOXIDE [inchem.org]

- 10. web.faa.illinois.edu [web.faa.illinois.edu]

- 11. lobachemie.com [lobachemie.com]

- 12. irwin-aggregates.com [irwin-aggregates.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

typical reactions of Methyl 3-formyl-2-methoxybenzoate with various nucleophiles

An In-Depth Guide to the Nucleophilic Reactivity of Methyl 3-formyl-2-methoxybenzoate

Introduction: The Synthetic Potential of this compound

This compound (CAS No: 186312-96-9) is a multifunctional aromatic compound featuring a methyl ester, a methoxy group, and an aldehyde on a benzene ring.[1][2] Its structure, with three distinct functional groups positioned in a sterically crowded ortho/meta relationship, makes it a valuable and challenging substrate in organic synthesis. The core reactivity, which is the focus of this guide, centers on the electrophilic aldehyde group. This aldehyde is activated by the electron-withdrawing effect of the adjacent methyl ester, yet its accessibility is sterically hindered by the ortho-methoxy group. This interplay of electronic and steric factors dictates its reaction pathways with various nucleophiles, opening avenues for the synthesis of complex pharmaceutical intermediates and novel molecular scaffolds.

This document serves as a technical guide for researchers, providing both the theoretical basis and practical protocols for several key transformations involving this versatile building block.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a cornerstone of amine synthesis, proceeding via the in-situ formation of an imine or iminium ion from an aldehyde and an amine, followed by its immediate reduction. This one-pot procedure is highly efficient for creating C-N bonds.

Scientific Principles & Mechanistic Insight

The reaction begins with the nucleophilic attack of a primary or secondary amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is present in the same pot to selectively reduce the C=N double bond without affecting the ester or aromatic ring. The choice of a mild reductant is critical; stronger hydrides like NaBH₄ could reduce the starting aldehyde directly.[3] The ortho-methoxy group can influence the rate of imine formation through steric hindrance, potentially requiring slightly longer reaction times or elevated temperatures compared to unhindered aldehydes.

Workflow for Reductive Amination

Caption: Workflow for the one-pot reductive amination of an aldehyde.

Experimental Protocol: General Procedure

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add the primary or secondary amine (1.1 equiv.). If using an amine salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 equiv.) to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to control any initial effervescence.

-

Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel.

Data Summary: Reductive Amination

| Amine Type | Reducing Agent | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |

| Primary (e.g., Benzylamine) | STAB | DCM | 25 | 6-12 | 80-95 |

| Secondary (e.g., Morpholine) | STAB | DCE | 25 | 12-24 | 75-90 |

| Primary (e.g., Aniline) | NaBH₃CN | Methanol | 25 | 8-16 | 70-85 |

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. It involves the reaction of the carbonyl compound with a phosphonium ylide (a Wittig reagent), forming a C=C double bond with high reliability.[4][5]

Scientific Principles & Mechanistic Insight

The reaction mechanism proceeds through the nucleophilic addition of the ylide's carbanion to the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane.[5][6] This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), to yield the desired alkene.[7]

The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide:

-

Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically react rapidly and irreversibly to form the Z-alkene.

-

Stabilized ylides (e.g., those with an adjacent carbonyl or ester group) react more slowly and reversibly, allowing equilibration to the thermodynamically more stable E-alkene.[6]

Mechanism of the Wittig Reaction

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of an α,β-Unsaturated Ester (Stabilized Ylide)

-

Ylide Preparation: In a flame-dried, two-neck flask under nitrogen, suspend methyl (triphenylphosphoranylidene)acetate (1.1 equiv.) in anhydrous tetrahydrofuran (THF).

-

Aldehyde Addition: Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the ylide suspension at room temperature.

-

Reaction: Stir the mixture at room temperature or gently reflux (40-60 °C) for 2-16 hours. The reaction's progress can be monitored by the disappearance of the aldehyde spot on a TLC plate.

-

Work-up: After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

-

Purification: Add a nonpolar solvent (e.g., diethyl ether or a hexanes/ethyl acetate mixture) to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture, wash the solid with more solvent, and concentrate the filtrate. The crude product can be further purified by flash column chromatography.

Data Summary: Wittig Reaction

| Ylide Type | Ylide Reagent | Base (for ylide generation) | Solvent | Typical Outcome | Expected Yield (%) |

| Stabilized | Ph₃P=CHCO₂Et | N/A (stable ylide) | THF / Toluene | (E)-alkene | 85-95 |

| Non-stabilized | Ph₃PCH₃Br | n-BuLi or NaHMDS | THF | (Z)-alkene favored | 70-85 |

Knoevenagel Condensation: Formation of Electron-Deficient Alkenes

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z)—catalyzed by a weak base.[8]

Scientific Principles & Mechanistic Insight

The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile, diethyl malonate) by a weak base like piperidine or ammonium acetate to form a resonance-stabilized carbanion.[9] This potent nucleophile then attacks the aldehyde's carbonyl carbon. The resulting alkoxide intermediate is protonated, and a subsequent E1cB-type elimination of water yields the final α,β-unsaturated product. The reaction is driven by the formation of a highly conjugated system. This method is exceptionally useful for synthesizing precursors for pharmaceuticals and fine chemicals.[10]

Experimental Protocol: Piperidine-Catalyzed Condensation with Malononitrile

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) and malononitrile (1.05 equiv.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the reaction mixture upon formation.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove residual reactants and catalyst, and dry under vacuum. The product is often pure enough for subsequent steps without further purification.

Data Summary: Knoevenagel Condensation

| Active Methylene Cmpd. | Catalyst | Solvent | Temperature | Typical Time (h) | Expected Yield (%) |

| Malononitrile | Piperidine | Ethanol | Reflux | 1-3 | >90 |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 4-8 | 85-95 |

| Meldrum's Acid | Glycine | Water | 80 °C | 2-4 | >90 |

Reactions with Organometallic Reagents

Grignard and organolithium reagents are powerful carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols.[11]

Scientific Principles & Mechanistic Insight

These reagents feature a highly polarized carbon-metal bond, which makes the carbon atom strongly nucleophilic and basic. The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral magnesium or lithium alkoxide intermediate. A subsequent aqueous acidic work-up protonates the alkoxide to yield the final secondary alcohol. A critical consideration is the presence of the methyl ester group on the substrate, which can also react with these powerful nucleophiles. To favor addition to the more reactive aldehyde, the reaction is typically run at low temperatures (e.g., -78 °C) and with only one equivalent of the organometallic reagent.

Experimental Protocol: Grignard Addition

-

Setup: Flame-dry a two-neck round-bottom flask under a stream of nitrogen. Add a solution of this compound (1.0 equiv.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.05 equiv. in THF) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1-2 hours.

-

Work-up: Quench the reaction at low temperature by the very slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction: Add diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the resulting secondary alcohol by flash column chromatography.

Data Summary: Organometallic Addition

| Reagent | Solvent | Temperature (°C) | Product Type | Key Consideration | Expected Yield (%) |

| MeMgBr | THF | -78 | Secondary Alcohol | Potential for ester addition | 70-85 |

| PhLi | Diethyl Ether | -78 | Secondary Alcohol | Higher reactivity than Grignard | 65-80 |

References